molecular formula C10H11BrO2 B1518518 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol CAS No. 1157179-07-1

8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

Cat. No. B1518518
M. Wt: 243.1 g/mol
InChI Key: AKQLFBDVHAOWOY-UHFFFAOYSA-N
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Description

“8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol” is a chemical compound with the CAS Number: 1157179-07-1 . It has a molecular weight of 243.1 . The IUPAC name for this compound is 8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol . The InChI code for this compound is 1S/C10H11BrO2/c11-7-3-4-8-9 (12)2-1-5-13-10 (8)6-7/h3-4,6,9,12H,1-2,5H2 .


Molecular Structure Analysis

The molecular structure of “8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol” can be represented by the InChI code: 1S/C10H11BrO2/c11-7-3-4-8-9 (12)2-1-5-13-10 (8)6-7/h3-4,6,9,12H,1-2,5H2 .


Physical And Chemical Properties Analysis

“8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have explored the synthesis and structural properties of compounds closely related to 8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol. For instance, studies on the synthesis of benzoxepin derivatives reveal insights into their structural characteristics and potential applications in medicinal chemistry:

  • High-affinity Ligands for D1 Dopamine Receptor: A study by Neumeyer et al. (1991) explored derivatives of benzoxepin as high-affinity ligands for the D1 dopamine receptor, identifying compounds with similar affinities to their chloro counterparts, suggesting potential for in vivo studies and further pharmacological exploration (Neumeyer et al., 1991).
  • Olfactory Properties: Plummer et al. (2015) reported on the synthesis and olfactory properties of dioxepan-6-ones, indicating the significance of a benzenoid ring system for marine odorants, highlighting the chemical versatility of benzoxepin derivatives (Plummer et al., 2015).

Therapeutic Potential

  • Protein-Tyrosine Kinase (PTK) Inhibitors: Novel benzoxepin-5(2H)-one derivatives have been synthesized and evaluated for their activity as protein-tyrosine kinase inhibitors, demonstrating their potential in therapeutic applications, particularly in targeting ErbB1 and ErbB2 receptors (Li et al., 2017).
  • Antianaphylactic Agents: A class of compounds, 1-[(ethoxyamino)methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2-benzoxepins, demonstrated biological activity in rat passive cutaneous anaphylaxis (PCA) tests, pointing to their potential as antianaphylactic agents (Tenbrink et al., 1980).

Safety And Hazards

The safety information for “8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol” indicates that it has a GHS07 pictogram and the signal word is "Warning" . For more detailed safety information, you can refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7/h3-4,6,9,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQLFBDVHAOWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C=C(C=C2)Br)OC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Reactant of Route 2
8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Reactant of Route 3
8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Reactant of Route 4
8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Reactant of Route 5
8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Reactant of Route 6
8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

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